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molecular formula C11H11ClO B2790471 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE CAS No. 86346-43-2

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE

Cat. No. B2790471
M. Wt: 194.66
InChI Key: GBZFILBGEYHYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508306

Procedure details

The suspension of 1,2,3,4-tetrahydro-2-naphthoic acid (500 mg, 2.84 mmol) in 5 ml of toluene was treated with oxalyl chloride (720 mg, 5.675 mmol). The mixture was stirred at 50° C. for 5 hrs. All volatile materials were removed in vacuo and product 1,2,3,4-Tetrahydro-2-naphthoyl chloride was obtained as a colorless oil, which was used for next step reaction without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=O.C(Cl)(=O)C([Cl:17])=O>C1(C)C=CC=CC=1>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([Cl:17])=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatile materials were removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1C(CCC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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